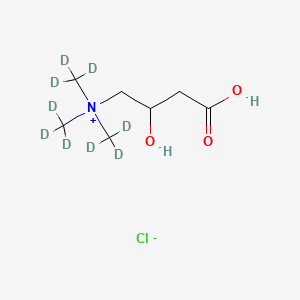

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is an essential compound in the biomedical industry. It plays a key role in drug development and research for diverse ailments. Its multifaceted utility encompasses investigations into the impact of inflammation and therapeutic assessment for arthritis, rheumatism, and additional inflammatory disorders .

Synthesis Analysis

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be synthesized from Trichloroacetonitrile and α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . It also appears as a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide .Molecular Structure Analysis

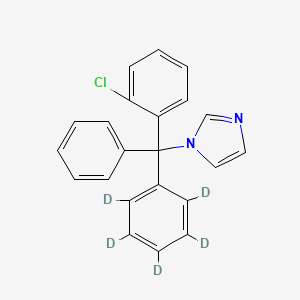

The molecular formula of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is C19H30O10, with a molecular weight of 418.44 . It contains a total of 59 bonds, including 29 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .科学的研究の応用

Crystal Polymorphism Studies

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate: has been investigated for its crystal polymorphism, which is crucial in understanding the physical properties of pharmaceutical compounds . Polymorphic forms can exhibit different stability, melting points, and dissolution rates, affecting the drug’s efficacy and shelf life. This compound’s polymorphism has been characterized by Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and single crystal analysis, revealing two polymorphic forms that differ significantly in their molecular conformations .

Glycosidation Reactions

This compound plays a significant role in glycosidation reactions, particularly in the synthesis of glycosides of glucuronic acid . The presence of the carboxylic group at the C-5 position poses a challenge in activating the anomeric center for glycoside bond formation. Research into overcoming this hurdle is vital for the synthesis of biologically important uronic acid glycosides and complex oligosaccharides .

Biomedical Research

In the biomedical industry, Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a key player in drug development and research for various ailments. Its applications include investigating the impact of inflammation and therapeutic assessment for conditions such as arthritis and rheumatism .

Synthesis of Prodrugs

The compound is utilized in the synthesis of prodrugs, where it acts as an intermediate that is metabolized to become an active pharmacological agent. This process is essential for developing drugs with improved bioavailability and targeted delivery .

Material Stability Analysis

Understanding the stability of reactive synthetic intermediates like Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is important for their use as materials in pharmaceutical formulations. The compound’s crystal forms and polymorphs play a significant role in determining its stability as a material .

Metabolite Labeling

This compound is also used in the labeling of metabolites, such as during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, where it serves as a by-product intermediate. Such labeled metabolites are important for studying drug metabolism and disposition .

特性

IUPAC Name |

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWOCDKQXZRRC-PQZNDWDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。